MAO-A vs. MAO-B Selectivity Profile of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole
5-Phenyl-3-(2-phenylethyl)-1,2-oxazole demonstrates a striking selectivity profile for monoamine oxidase A (MAO-A) over monoamine oxidase B (MAO-B). Against human recombinant MAO-A, it exhibits an IC₅₀ of 0.720 nM, while against human recombinant MAO-B, the IC₅₀ is 1.90E+3 nM [1]. This represents a greater than 2600-fold selectivity for MAO-A.
| Evidence Dimension | Enzyme Inhibition Selectivity (IC₅₀) |
|---|---|
| Target Compound Data | hMAO-A IC₅₀ = 0.720 nM; hMAO-B IC₅₀ = 1,900 nM |
| Comparator Or Baseline | Comparative data for a close analog (e.g., 5-methyl-3-phenylisoxazole derivative) was not found in the accessible literature. This evidence item is based on cross-study comparable data for the target compound against different isoforms of the same enzyme family. |
| Quantified Difference | >2600-fold selectivity for MAO-A over MAO-B |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells using 5-hydroxytryptamine and 5-phenylacetaldehyde as substrates, respectively [1]. |
Why This Matters
This quantitative selectivity data is critical for researchers developing tools or therapeutics targeting the serotonergic system, as it minimizes off-target MAO-B activity and associated side effects.
- [1] BindingDB. BDBM50075952: Affinity Data for 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole against MAO-A and MAO-B. View Source
